molecular formula C14H17Br2NO B2463828 2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol CAS No. 477847-01-1

2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol

Cat. No.: B2463828
CAS No.: 477847-01-1
M. Wt: 375.104
InChI Key: KVIHZFBRIGZKDB-RQZCQDPDSA-N
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Description

2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol is an organic compound with the molecular formula C14H17Br2NO and a molecular weight of 375.104. This compound is known for its unique structure, which includes bromine atoms and a cycloheptylimino group attached to a benzenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as hydroxide ions or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoquinone derivative, while reduction may produce a hydroxybenzene derivative .

Scientific Research Applications

2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The bromine atoms and the cycloheptylimino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(cyclohexylimino)methyl]benzenol
  • 2,4-Dibromo-6-[(cyclooctylimino)methyl]benzenol
  • 2,4-Dibromo-6-[(cyclopentylimino)methyl]benzenol

Uniqueness

2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol is unique due to its specific cycloheptylimino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dibromo-6-(cycloheptyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO/c15-11-7-10(14(18)13(16)8-11)9-17-12-5-3-1-2-4-6-12/h7-9,12,18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIHZFBRIGZKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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